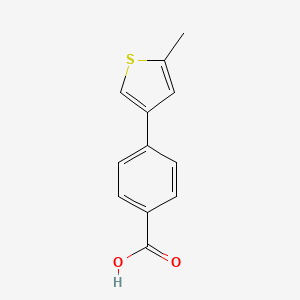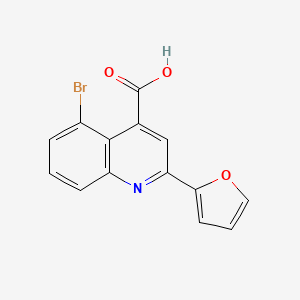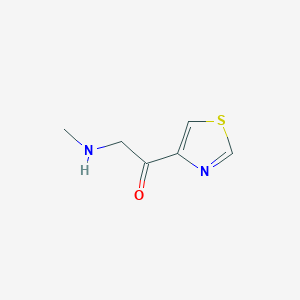
5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines a thiophene ring with a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The thiophene derivative can be introduced through a coupling reaction with the appropriate boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-viral activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with nucleic acid synthesis.
相似化合物的比较
Similar Compounds
- 5-Methylthiophene-2-boronic acid
- 2-(5-Methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
Comparison
5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C8H7N3O2S |
|---|---|
分子量 |
209.23 g/mol |
IUPAC 名称 |
5-(5-methylthiophen-2-yl)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-4-2-3-5(14-4)6-7(8(12)13)10-11-9-6/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI 键 |
GXUSBQBHVSQJDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C2=NNN=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)


![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)

![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)

![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)





